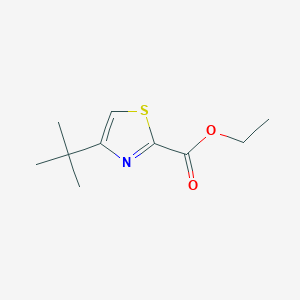
6-Ethoxy-4-(trifluoromethyl)pyridin-2-amine
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyridine derivatives can vary based on the desired substitution pattern on the pyridine ring. For instance, the synthesis of tris((6-phenyl-2-pyridyl)methyl)amine derivatives with enhanced solubility involves the preparation of tripodal ligands derived from a parent compound . Similarly, the synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine derivatives starts from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, followed by coupling with aromatic aldehydes to afford Schiff base compounds . These methods suggest that the synthesis of 6-Ethoxy-4-(trifluoromethyl)pyridin-2-amine would likely involve a multi-step process including the introduction of the ethoxy and trifluoromethyl groups to the pyridine ring, followed by the introduction of the amine group.
Molecular Structure Analysis
The molecular structure of pyridine derivatives is characterized by the presence of a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom. X-ray crystallographic analysis is a common technique used to determine the crystal and molecular structure of such compounds . The presence of substituents on the pyridine ring can influence the overall geometry and electronic distribution, which in turn affects the compound's reactivity and interaction with other molecules.
Chemical Reactions Analysis
Pyridine derivatives can undergo various chemical reactions depending on their substituents. For example, the reaction of 7-hydroxy derivatives of pyrrolo[3,4-b]pyridin-5-ones with nucleophiles can lead to the synthesis of various substituted products . The reactivity of 6-Ethoxy-4-(trifluoromethyl)pyridin-2-amine would be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating ethoxy group, which could affect its nucleophilic and electrophilic sites.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For instance, the solubility of the compounds can be enhanced by introducing certain substituents, as seen with the soluble derivatives of tris((6-phenyl-2-pyridyl)methyl)amine . The introduction of a trifluoromethyl group typically increases the compound's lipophilicity, which could affect its solubility in organic solvents. The fluorescence properties of pyridine derivatives can also be studied, and changes in fluorescence upon metal ion binding have been observed . These properties are important for applications in sensing and imaging.
Aplicaciones Científicas De Investigación
Metal Ion Affinities and Fluorescence Properties
6-Ethoxy-4-(trifluoromethyl)pyridin-2-amine derivatives have been studied for their potential in binding with metal ions and their fluorescence properties. Complexes of these derivatives with metals like Zn(2+) exhibit significant shifts in fluorescence emission and enhancement, indicating potential applications in sensing and fluorescence-based detection methods (Liang et al., 2009).
Synthetic Utility in Organic Chemistry
The compound has been reported to be involved in the formation of diethyl 2-ethoxy-6-CF3-2H-pyran-3,5-dicarboxylate through condensation reactions. This demonstrates its utility in synthetic organic chemistry, particularly in the synthesis of trifluoromethylated pyridine derivatives, showcasing its role as an intermediate in the synthesis of complex organic molecules (Kudyakova et al., 2017).
Potential in Cancer Research
Some derivatives of 6-Ethoxy-4-(trifluoromethyl)pyridin-2-amine, specifically alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, have been synthesized and evaluated for their potential anticancer properties. These compounds have shown promising bioactivity against various cancer cell lines at micro-molar concentrations, indicating their potential in the development of new anticancer agents (Chavva et al., 2013).
Copolymerization Catalysts
Derivatives of 6-Ethoxy-4-(trifluoromethyl)pyridin-2-amine have been used in the copolymerization of cyclohexene oxide and carbon dioxide, where they acted as catalysts. These catalysts, incorporated with amine-bis(phenolate) ligands, yield low molecular weight polycarbonate with narrow dispersities. This shows the compound's potential application in polymer chemistry and material science (Devaine-Pressing et al., 2015).
Mecanismo De Acción
Mode of Action
Compounds with a -cf3 group have been shown to improve drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Biochemical Pathways
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Direcciones Futuras
Propiedades
IUPAC Name |
6-ethoxy-4-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O/c1-2-14-7-4-5(8(9,10)11)3-6(12)13-7/h3-4H,2H2,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAQNYHNCACGIGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=N1)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60565685 | |
| Record name | 6-Ethoxy-4-(trifluoromethyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60565685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
117519-14-9 | |
| Record name | 6-Ethoxy-4-(trifluoromethyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60565685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



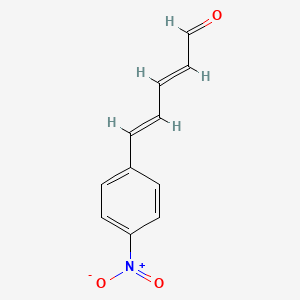
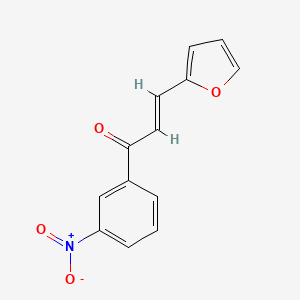
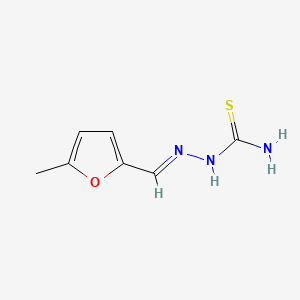

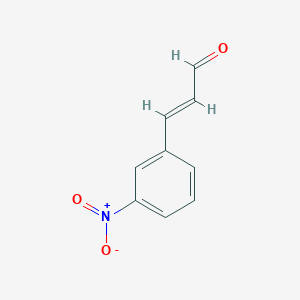
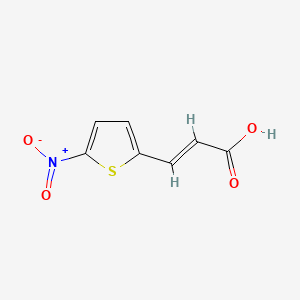
![3-[(Ethylamino)carbonyl]-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B3021057.png)

![4-[Ethyl(phenyl)amino]benzaldehyde](/img/structure/B3021059.png)
![1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3021062.png)

